molecular formula C10H9NO B1348470 2-Methylbenzoylacetonitrile CAS No. 35276-81-4

2-Methylbenzoylacetonitrile

Cat. No. B1348470
CAS RN: 35276-81-4
M. Wt: 159.18 g/mol
InChI Key: DMTQMHCHBQZTOJ-UHFFFAOYSA-N
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Description

2-Methylbenzoylacetonitrile is a chemical compound with the molecular formula C10H9NO . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of 2-Methylbenzoylacetonitrile involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents . This method has been patented and is considered efficient for the production of 2-Methylbenzoylacetonitrile .

Scientific Research Applications

  • Solubility and Solvent Effects : Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in different solvents, including acetonitrile. This research is crucial for the purification of compounds like 2-Methylbenzoylacetonitrile (Zhu et al., 2019).

  • Synthesis and Biological Activity : Lu Jiu-fu, Ge Hong-guang, and Shi Juan (2015) synthesized a novel carbene silver(I) complex with an imidazole derivative involving acetonitrile, demonstrating potential biological activity (Lu Jiu-fu et al., 2015).

  • Characterization of Iron(II) Complexes : Rieb et al. (2014) characterized iron(II) complexes with acetonitrile, providing insights into the reactivity and potential applications of such complexes (Rieb et al., 2014).

  • Optical Properties of Organic Compounds : Purc et al. (2017) explored the synthesis and optical properties of organic compounds involving acetonitrile, which is relevant to the study of 2-Methylbenzoylacetonitrile (Purc et al., 2017).

  • Solvent Effects on Chemical Reactions : Melo et al. (2006) examined the effect of solvents like acetonitrile on specific chemical reactions, providing context for the behavior of 2-Methylbenzoylacetonitrile in different environments (Melo et al., 2006).

  • Functional Modeling in Chemistry : Casella et al. (1996) conducted studies involving acetonitrile to model the behavior of certain chemical reactions, which can inform the understanding of 2-Methylbenzoylacetonitrile's properties (Casella et al., 1996).

properties

IUPAC Name

3-(2-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQMHCHBQZTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366401
Record name 2-METHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzoylacetonitrile

CAS RN

35276-81-4
Record name 2-METHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)-3-oxopropanenitrile
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